molecular formula C8H9N3O2S B2819246 (4-Nitrophenyl)methyl carbamimidothioate CAS No. 4357-96-4; 64039-36-7; 946-50-9

(4-Nitrophenyl)methyl carbamimidothioate

Cat. No.: B2819246
CAS No.: 4357-96-4; 64039-36-7; 946-50-9
M. Wt: 211.24
InChI Key: YNTWTDHRYRBPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-Nitrobenzyl)isothiourea hydrochloride: is an organic compound belonging to the class of isothioureas. It is characterized by the presence of a nitrobenzyl group attached to the sulfur atom of the isothiourea moiety. This compound is of interest due to its potential biological activities, including antimicrobial and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrobenzyl)isothiourea hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with thiourea in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, leading to the formation of the desired isothiourea derivative as a hydrochloride salt .

Industrial Production Methods: While specific industrial production methods for S-(4-Nitrobenzyl)isothiourea hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: S-(4-Nitrobenzyl)isothiourea hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of S-(4-Nitrobenzyl)isothiourea hydrochloride involves its interaction with specific molecular targets. For instance, its inhibitory effect on nitric oxide synthase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the conversion of L-arginine to nitric oxide. This inhibition can modulate various physiological and pathological processes, including inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds:

  • S-(2,4-Dinitrobenzyl)isothiourea hydrochloride
  • S-(3,4-Dichlorobenzyl)isothiourea hydrochloride
  • S-(2,3,4,5,6-Pentabromobenzyl)isothiourea hydrobromide

Comparison: S-(4-Nitrobenzyl)isothiourea hydrochloride is unique due to its specific nitrobenzyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of enzyme inhibition and antimicrobial activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

(4-nitrophenyl)methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2,(H3,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTWTDHRYRBPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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